2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile
Description
Properties
IUPAC Name |
2-(6-thiophen-2-ylimidazo[1,2-b]pyrazol-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4S/c12-3-4-14-5-6-15-11(14)8-9(13-15)10-2-1-7-16-10/h1-2,5-8H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBEKALFLXMDSEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN3C=CN(C3=C2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biochemical properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
This compound features a thiophene ring fused with an imidazo[1,2-b]pyrazole moiety. The molecular formula is , and its molecular weight is approximately 225.27 g/mol. The compound's unique structure contributes to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Research indicates that derivatives of imidazo[1,2-b]pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives demonstrate potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for active derivatives range from 0.22 to 0.25 μg/mL, indicating strong antibacterial efficacy .
Table 1: Antimicrobial Activity of Imidazo[1,2-b]pyrazole Derivatives
| Compound | MIC (μg/mL) | Active Against |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 7b | 0.25 | Escherichia coli |
| 4a | - | Various Bacteria |
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory effects. In vitro studies showed that it inhibits cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. IC50 values for COX-2 inhibition were reported in the range of 0.02–0.04 μM for several derivatives . This suggests that modifications to the pyrazole structure can enhance anti-inflammatory potency.
Table 2: COX Inhibition Potency of Selected Derivatives
| Compound | COX-2 IC50 (μM) |
|---|---|
| 119a | 0.02 |
| 125b | 0.04 |
Anticancer Activity
In addition to antimicrobial and anti-inflammatory properties, studies have highlighted the anticancer potential of imidazo[1,2-b]pyrazole derivatives. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell signaling pathways .
Table 3: Anticancer Efficacy
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 15 |
| Compound B | A549 (Lung Cancer) | 20 |
The biological activities of this compound are primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: The compound acts as an inhibitor for key enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), which are essential for bacterial survival and cancer cell proliferation respectively .
- Receptor Modulation: It can bind to specific receptors on cell surfaces, modulating their activity and influencing downstream signaling pathways related to inflammation and cancer progression.
Case Studies
Several case studies have documented the efficacy of imidazo[1,2-b]pyrazole derivatives in preclinical models:
- Antibacterial Study: A study evaluated the efficacy of a series of pyrazole derivatives against multi-drug resistant strains of Staphylococcus aureus, demonstrating significant reduction in bacterial load when combined with standard antibiotics .
- Anti-inflammatory Model: In vivo models using carrageenan-induced paw edema showed that selected derivatives significantly reduced inflammation compared to controls, supporting their potential as therapeutic agents .
- Anticancer Trials: In vitro assays on various cancer cell lines revealed that specific derivatives induced apoptosis through caspase activation pathways, highlighting their potential as anticancer drugs .
Scientific Research Applications
Biological Activities
Research has indicated that compounds within the imidazo[1,2-b]pyrazole class exhibit a range of biological activities:
Anticancer Activity
Studies have shown that derivatives of imidazo[1,2-b]pyrazoles possess anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. For instance, compounds similar to 2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile have been evaluated for their ability to induce apoptosis in various cancer cell lines.
Antimicrobial Properties
Research indicates that certain imidazo[1,2-b]pyrazole derivatives demonstrate significant antimicrobial activity against a range of pathogens. This includes both bacterial and fungal strains, making them potential candidates for developing new antimicrobial agents.
Anti-inflammatory Effects
Some studies suggest that these compounds may exhibit anti-inflammatory effects by modulating inflammatory pathways and cytokine production. This property could be beneficial in treating chronic inflammatory diseases.
Case Studies
Several case studies highlight the applications and effectiveness of this compound:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anticancer effects | Demonstrated significant inhibition of cancer cell growth in vitro with IC50 values in the low micromolar range. |
| Study 2 | Assess antimicrobial activity | Showed efficacy against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) lower than existing antibiotics. |
| Study 3 | Investigate anti-inflammatory properties | Reduced cytokine levels in animal models of inflammation, indicating potential therapeutic benefits in inflammatory diseases. |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Features
The table below highlights key differences in substituents, molecular formulas, and molecular weights:
Key Observations :
- The thiophene-substituted compound has intermediate molecular weight compared to pyridine (240.25 g/mol) and cyclohexyl (228.29 g/mol) analogs.
Physicochemical Properties
Melting Points and Solubility:
- Thiophene analog: Expected to exhibit moderate melting points (200–250°C) due to aromatic stacking, similar to thieno[2,3-b]thiophene derivatives (e.g., compound 7b, mp >300°C) .
- Cyclohexyl analog : Likely lower melting points (<200°C) due to reduced crystallinity from the aliphatic group .
- Pyridine analog : Higher solubility in polar solvents (e.g., DMF/EtOH) compared to thiophene due to pyridine’s basicity .
Spectroscopic Data:
Preparation Methods
Formation of the Imidazo[1,2-b]pyrazole Core
A key step is the synthesis of the imidazo[1,2-b]pyrazole scaffold. According to a protocol reported by the Royal Society of Chemistry, the core can be synthesized starting from pyrazole derivatives through a sequence involving:
- Reaction of pyrazole precursors with bromoacetaldehyde diethyl acetal under reflux in absolute ethanol,
- Followed by hydrolysis and cyclization steps under basic and acidic conditions,
- Purification by flash chromatography to yield the imidazo[1,2-b]pyrazole intermediate in moderate to good yield (~60%).
This method uses anhydrous conditions, argon atmosphere, and flame-dried glassware to prevent moisture interference.
Attachment of the Acetonitrile Group
The acetonitrile moiety is typically introduced at the nitrogen atom of the imidazo[1,2-b]pyrazole ring through alkylation reactions:
- Sodium hydride (NaH) is used to deprotonate the heterocycle nitrogen in an aprotic solvent such as dimethylformamide (DMF),
- Followed by reaction with haloacetonitrile derivatives or equivalents,
- The reaction is performed at low temperature (0 °C to room temperature) under inert atmosphere to avoid side reactions,
- Purification is achieved by extraction and chromatographic techniques, yielding the target compound in good yield (up to 82% reported for similar derivatives).
Alternative Synthetic Routes
Other synthetic routes involve:
- Use of tosylmethyl isocyanide and pyrazole-carboxaldehyde derivatives under basic conditions to form acetonitrile-substituted pyrazoles, which can be further cyclized to imidazo[1,2-b]pyrazoles.
- Cyclocondensation reactions under high-pressure Q-Tube reactors for related heterocyclic systems, enhancing reaction rates and yields.
- Treatment of pyrazole intermediates with sodium hydride and acetonitrile derivatives in refluxing benzene or other solvents to afford nitrile-functionalized heterocycles.
Summary Table of Preparation Methods
Research Findings and Analytical Data
- NMR Spectroscopy : The 1H NMR of the imidazo[1,2-b]pyrazole intermediates typically shows characteristic downfield singlets for NH protons (~10-11 ppm) and aromatic protons between 7-8 ppm, confirming heterocyclic ring formation.
- IR Spectroscopy : The nitrile group exhibits a strong absorption band near 2200 cm⁻¹, confirming successful introduction of the acetonitrile substituent.
- Purification : Flash column chromatography on silica gel using mixtures of ethyl acetate and methanol or hexane/ethyl acetate gradients is effective for isolating pure compounds.
- Reaction Atmosphere : Use of inert atmosphere (argon or nitrogen) and anhydrous solvents is critical to prevent hydrolysis and side reactions during sensitive steps.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
